2-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine
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Overview
Description
2-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and various functional groups
Preparation Methods
The synthesis of 2-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.
Introduction of the pyrimidine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional group modifications: The ethoxybenzoyl and pyrrolidinyl groups are introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction controls .
Chemical Reactions Analysis
2-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts .
Scientific Research Applications
2-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Pharmacology: The compound’s interactions with various receptors and enzymes are of interest for developing new therapeutic agents.
Biological Studies: It is used in research to understand its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar compounds include:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor but has different functional groups, leading to variations in activity and selectivity.
1-(2-Pyrimidyl)piperazine: Another piperazine derivative with applications in medicinal chemistry, but with a simpler structure.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a similar piperazine ring but lacks the complex functional groups present in 2-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H29N5O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H29N5O2/c1-3-29-19-8-6-18(7-9-19)21(28)26-12-14-27(15-13-26)22-23-17(2)16-20(24-22)25-10-4-5-11-25/h6-9,16H,3-5,10-15H2,1-2H3 |
InChI Key |
ASYNRDIQGGMKTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C |
Origin of Product |
United States |
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